3-nitrobenzenesulfinic Acid 3-nitrobenzenesulfinic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14098044
InChI: InChI=1S/C6H5NO4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,10,11)
SMILES:
Molecular Formula: C6H5NO4S
Molecular Weight: 187.18 g/mol

3-nitrobenzenesulfinic Acid

CAS No.:

Cat. No.: VC14098044

Molecular Formula: C6H5NO4S

Molecular Weight: 187.18 g/mol

* For research use only. Not for human or veterinary use.

3-nitrobenzenesulfinic Acid -

Specification

Molecular Formula C6H5NO4S
Molecular Weight 187.18 g/mol
IUPAC Name 3-nitrobenzenesulfinic acid
Standard InChI InChI=1S/C6H5NO4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,10,11)
Standard InChI Key AVHXRJBDMUSUCQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)S(=O)O)[N+](=O)[O-]

Introduction

Structural and Chemical Properties of Sulfinic vs. Sulfonic Acids

Definition and Functional Group Differentiation

Sulfinic acids (general formula R–SO₂H) are distinct from sulfonic acids (R–SO₃H) due to their oxidation state and reactivity. While sulfonic acids feature a fully oxidized sulfur atom bonded to three oxygen atoms, sulfinic acids retain a lower oxidation state with two oxygen atoms . This difference significantly impacts their chemical behavior:

  • Sulfinic acids are weaker acids (pKa ≈ 1–2) compared to sulfonic acids (pKa < −1) .

  • Sulfinic acids are prone to oxidation, forming sulfonic acids under mild conditions, whereas sulfonic acids are highly stable .

Inferred Properties of 3-Nitrobenzenesulfinic Acid

Though no experimental data for 3-nitrobenzenesulfinic acid exists in the provided sources, its properties can be extrapolated from related compounds:

  • Molecular formula: C₆H₅NO₄S (vs. C₆H₅NO₅S for the sulfonic analog).

  • Expected solubility: Moderate solubility in polar solvents like water or ethanol, though lower than its sulfonic counterpart due to reduced polarity .

  • Thermal stability: Likely decomposes at temperatures above 150°C, similar to meta-substituted nitroaromatics .

Synthesis and Industrial Production of Related Sulfonic Derivatives

Production of 3-Nitrobenzenesulfonic Acid

The synthesis of 3-nitrobenzenesulfonic acid involves sulfonation of nitrobenzene using oleum (fuming sulfuric acid) :

Reaction pathway:

  • Sulfonation:

    Nitrobenzene+SO3H2SO43-nitrobenzenesulfonic acid\text{Nitrobenzene} + \text{SO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-nitrobenzenesulfonic acid}
    • Conducted at 80–130°C with 65% oleum .

    • Exothermic reaction requiring precise temperature control to avoid decomposition .

  • Neutralization:
    The sulfonic acid is neutralized with sodium hydroxide to form sodium 3-nitrobenzenesulfonate (CAS 127-68-4), a stable salt used in industrial applications .

Key process parameters:

ParameterValueSource
Reaction temperature80–130°C
Oleum concentration65%
Final pH after neutralization7–8.6

Challenges in Sulfinic Acid Synthesis

Sulfinic acids are typically synthesized via reduction of sulfonyl chlorides or oxidation of thiols, but nitro-substituted variants require specialized conditions:

  • Reductive methods: Use of Zn/HCl or NaBH₄ to reduce sulfonyl chlorides .

  • Oxidative stability: The nitro group (–NO₂) may participate in redox reactions, complicating isolation .

Industrial and Synthetic Applications

Uses of Sodium 3-Nitrobenzenesulfonate

While direct applications of 3-nitrobenzenesulfinic acid remain undocumented, its sulfonic derivative has well-established roles:

Textile and Dye Industry

  • Antireduction agent: Protects vat dyes during cotton scouring by preventing premature reduction .

  • Oxidizing agent: Facilitates discharge printing and electroplating processes .

Organic Synthesis

  • Intermediate for metanilic acid: Reduction of sodium 3-nitrobenzenesulfonate yields metanilic acid (3-aminobenzenesulfonic acid), a precursor for azo dyes .

  • Catalyst: Enhances reaction rates in ketolide antibiotic synthesis .

Performance metrics:

ApplicationKey Property UtilizedSource
Dye stabilizationHigh redox stability
ElectroplatingSolubility in aqueous media
Hazard MitigationProtocolSource
Personal protective equipmentGloves, face shields
Storage conditionsCool, dry, away from oxidizers

Inferred Risks for Sulfinic Acid

Given the reactivity of sulfinic acids, 3-nitrobenzenesulfinic acid likely poses:

  • Oxidation hazards: Spontaneous exothermic reactions with strong oxidizers.

  • Instability: Decomposition under acidic or high-temperature conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator